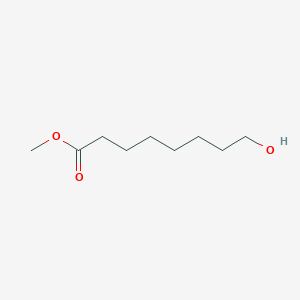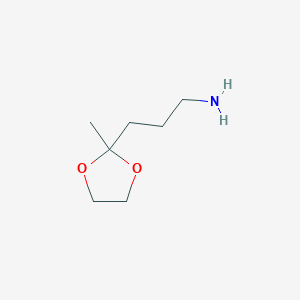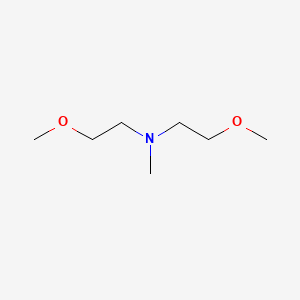
6,8-二溴黄酮
描述
6,8-Dibromoflavone is a brominated derivative of flavone, a class of compounds known for their diverse biological activities. Flavones are a subset of flavonoids, which are polyphenolic compounds found in various plants. 6,8-Dibromoflavone has garnered attention due to its potential pharmacological properties, including anticancer and antioxidant activities .
科学研究应用
Chemistry: It serves as a precursor for the synthesis of other flavone derivatives through substitution reactions.
Biology and Medicine: 6,8-Dibromoflavone exhibits anticancer and antioxidant activities, making it a candidate for drug development. It has shown potential in inhibiting the growth of cancer cells and scavenging free radicals.
作用机制
Target of Action
Flavonoids, the class of compounds to which 6,8-dibromoflavone belongs, are known to interact with a variety of targets, including nuclear receptors, kinases, receptor tyrosine kinases, and g protein-coupled receptors . These targets play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation .
Mode of Action
Flavonoids are known to exhibit their effects through interactions with their targets, leading to changes in cellular processes . For instance, some flavonoids have demonstrated anti-inflammatory and anticancer activities, potentially through their interactions with various cellular targets .
Biochemical Pathways
Flavonoids, including 6,8-Dibromoflavone, are involved in various biochemical pathways. They are synthesized from phenylalanine and malonyl-CoA, and over 8000 individual flavonoids have been identified in plants . Flavonoids have diverse biological activities, including protection against ultraviolet (UV) radiation and phytopathogens, signaling during nodulation, and male fertility
Pharmacokinetics
The plasma half-life of this compound in mice, after oral administration of 50 mg/kg, was found to be 134 minutes .
Result of Action
Flavonoids, in general, have been shown to have a broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects . These effects are likely due to their interactions with various cellular targets and their involvement in multiple biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of flavonoids, including 6,8-Dibromoflavone. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of flavonoids . .
生化分析
Biochemical Properties
6,8-Dibromoflavone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 6,8-Dibromoflavone is with the central benzodiazepine receptors, where it acts as a high-affinity ligand . This interaction is crucial for its anxiolytic effects without causing significant sedative or myorelaxant actions. Additionally, 6,8-Dibromoflavone has been shown to exhibit antioxidant properties by scavenging free radicals and inhibiting oxidative stress .
Cellular Effects
6,8-Dibromoflavone exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 6,8-Dibromoflavone can modulate the activity of the brain-derived neurotrophic factor (BDNF) signaling pathway, which is essential for neuronal survival, growth, and differentiation . Moreover, it has been reported to affect the expression of genes involved in oxidative stress response and inflammation, thereby protecting cells from damage .
Molecular Mechanism
The molecular mechanism of 6,8-Dibromoflavone involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 6,8-Dibromoflavone binds to the central benzodiazepine receptors, enhancing their activity and leading to anxiolytic effects . Additionally, it inhibits the activity of certain enzymes involved in oxidative stress, such as NADPH oxidase, thereby reducing the production of reactive oxygen species . This compound also modulates the expression of genes related to antioxidant defense and inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,8-Dibromoflavone can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 6,8-Dibromoflavone may lead to adaptive changes in cellular function, such as upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines . These temporal effects highlight the potential for 6,8-Dibromoflavone to provide sustained protective effects against oxidative stress and inflammation.
Dosage Effects in Animal Models
The effects of 6,8-Dibromoflavone vary with different dosages in animal models. At low to moderate doses, 6,8-Dibromoflavone has been shown to exert anxiolytic and antioxidant effects without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of 6,8-Dibromoflavone while minimizing adverse effects.
Metabolic Pathways
6,8-Dibromoflavone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including hydroxylation, glucuronidation, and sulfation . These metabolic processes are essential for the detoxification and elimination of 6,8-Dibromoflavone from the body. Additionally, 6,8-Dibromoflavone can modulate metabolic flux and metabolite levels, influencing cellular energy metabolism and redox balance .
Transport and Distribution
The transport and distribution of 6,8-Dibromoflavone within cells and tissues involve interactions with specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, 6,8-Dibromoflavone can bind to intracellular proteins, such as albumin and glutathione, which facilitate its distribution and accumulation in various cellular compartments . These interactions are crucial for the bioavailability and efficacy of 6,8-Dibromoflavone.
Subcellular Localization
6,8-Dibromoflavone exhibits specific subcellular localization, which influences its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its antioxidant and anti-inflammatory effects . The subcellular localization of 6,8-Dibromoflavone is mediated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the precise regulation of cellular processes and the therapeutic potential of 6,8-Dibromoflavone.
准备方法
Synthetic Routes and Reaction Conditions
6,8-Dibromoflavone can be synthesized through several methods. One common approach involves the bromination of flavone. The reaction typically uses bromine or a bromine source in the presence of a catalyst. For instance, the bromination of flavone with bromine in acetic acid can yield 6,8-dibromoflavone .
Another method involves the Suzuki–Miyaura reaction, where 6,8-dibromoflavone is synthesized by coupling arylboronic acids with 6,8-dibromoflavone in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 6,8-dibromoflavone may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6,8-Dibromoflavone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in 6,8-dibromoflavone can be substituted with other groups through reactions such as the Suzuki–Miyaura reaction.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Suzuki–Miyaura Reaction: This reaction typically uses arylboronic acids, a palladium catalyst, and a base such as potassium carbonate in a solvent like ethanol or water.
Bromination: Bromine or a bromine source in acetic acid is commonly used for the bromination of flavone.
Major Products Formed
Aryl-Substituted Flavones: The Suzuki–Miyaura reaction can yield 8-aryl- and 6,8-diarylflavones.
Brominated Flavones: Bromination of flavone results in 6,8-dibromoflavone.
相似化合物的比较
Similar Compounds
6,8-Diiodo-5,7-dihydroxyflavone: Another halogenated flavone with potent antibacterial activity.
6-Bromoflavone: A monobrominated flavone with high affinity for central benzodiazepine receptors.
Chrysin (5,7-dihydroxyflavone): A natural flavone with anti-inflammatory and anticancer properties.
Uniqueness of 6,8-Dibromoflavone
6,8-Dibromoflavone is unique due to its dual bromination at positions 6 and 8, which enhances its reactivity and potential biological activities. The presence of two bromine atoms allows for selective substitution reactions, making it a versatile intermediate for the synthesis of various flavone derivatives .
属性
IUPAC Name |
6,8-dibromo-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCPQWYHYLBCIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359711 | |
| Record name | 6,8-dibromoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42079-81-2 | |
| Record name | 6,8-dibromoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthesis method for 6,8-Dibromoflavone and are there any environmentally friendly approaches?
A1: A highly efficient and environmentally benign synthesis method for 6,8-Dibromoflavone involves the use of recyclable ionic liquids as catalysts. This method, highlighted in a study by Narender et al. [], demonstrates superior yields compared to conventional methods while minimizing environmental impact.
Q2: Can 6,8-Dibromoflavone be used as a precursor for synthesizing other valuable compounds?
A2: Yes, 6,8-Dibromoflavone is a versatile precursor in organic synthesis, particularly for Suzuki–Miyaura reactions. It allows for the selective introduction of aryl groups at positions 8 and 6. Research by Zhou et al. [] demonstrates the site-selective Suzuki–Miyaura reaction of 6,8-Dibromoflavone, leading to the synthesis of 8-aryl and 6,8-diarylflavones, which are valuable building blocks in medicinal chemistry.
Q3: What spectroscopic techniques are useful for characterizing 6,8-Dibromoflavone?
A3: FT-Raman and FT-IR spectroscopy are valuable tools for characterizing 6,8-Dibromoflavone. A study by Sundaraganesan et al. [] employed these techniques to analyze the vibrational spectra of 6,8-Dibromoflavone, providing insights into its molecular structure and confirming the presence of characteristic functional groups.
Q4: Have there been any computational studies on 6,8-Dibromoflavone and what insights have they provided?
A4: Density Functional Theory (DFT) calculations have been employed to study 6,8-Dibromoflavone. Sundaraganesan et al. [] utilized DFT/B3LYP functional with a 6-31++G(d,p) basis set to calculate the vibrational wavenumbers and optimize the geometric parameters of 6,8-Dibromoflavone. These calculations exhibited good agreement with experimental data, validating the use of computational methods for studying this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


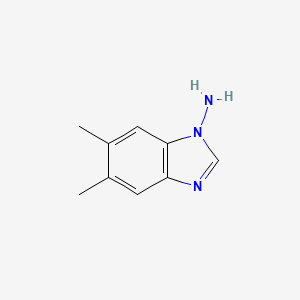
![2-Benzo[1,3]dioxol-5-yl-indolizine](/img/structure/B1618354.png)
![4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1618355.png)
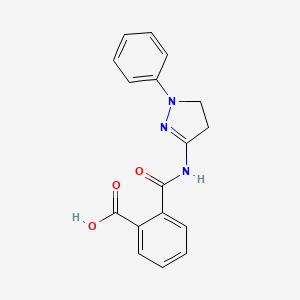
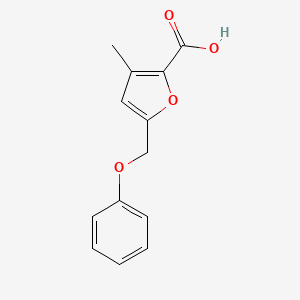
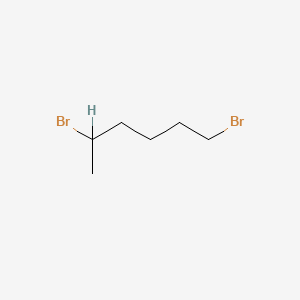
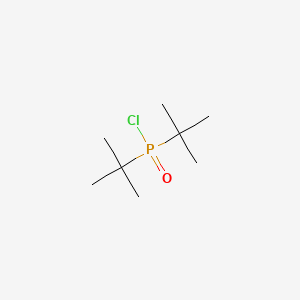

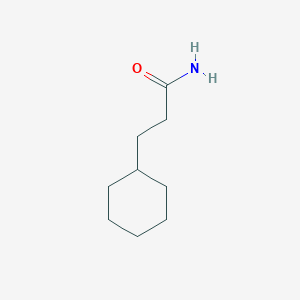

![Bicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1618367.png)
